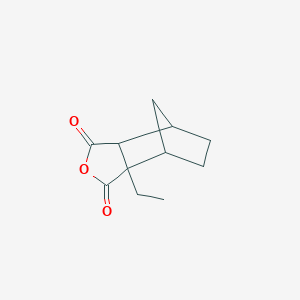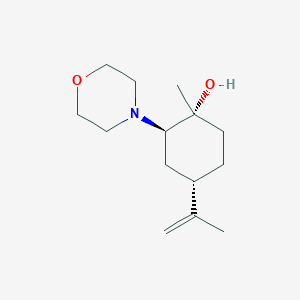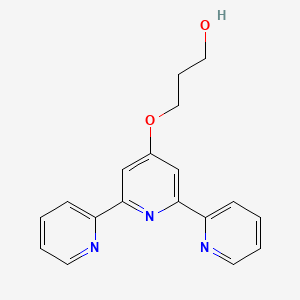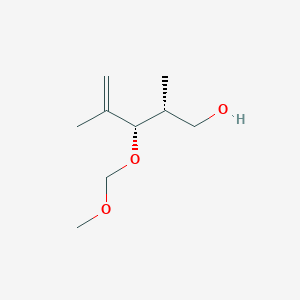![molecular formula C30H25N2O3P B14241268 [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide CAS No. 393570-77-9](/img/structure/B14241268.png)
[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide is a phosphorus-containing aromatic diamine. This compound is known for its unique properties, including high thermal stability, flame retardancy, and excellent solubility in organic solvents. It is widely used in the synthesis of high-performance polymers, particularly polyimides, which are utilized in various advanced technological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide typically involves a multi-step process. One common method is the Williamson ether synthesis, followed by hydrogenation. In this process, 3-aminophenol reacts with 2,4-difluorodiphenylphosphine oxide under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halogenated compounds.
Polymerization: It is commonly used in the polymerization process to form polyimides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.
Substitution: Halogenated compounds and bases like sodium hydroxide or potassium carbonate are typically used.
Polymerization: Aromatic dianhydrides and solvents like N,N-dimethylacetamide (DMAc) are commonly employed.
Major Products:
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted aromatic compounds.
Polymerization: High-performance polyimides with excellent thermal and mechanical properties.
Wissenschaftliche Forschungsanwendungen
[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide exerts its effects is primarily through its ability to form stable, high-performance polymers. The compound’s phosphorus-containing structure contributes to its flame retardancy and thermal stability. In polymerization reactions, it acts as a monomer that links with other monomers to form long polymer chains, resulting in materials with enhanced mechanical and thermal properties .
Vergleich Mit ähnlichen Verbindungen
[2,5-Bis(4-aminophenoxy)phenyl]diphenylphosphine oxide: Another phosphorus-containing diamine with similar properties but different substitution patterns.
[3,5-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide: A meta-substituted variant with distinct reactivity and properties.
Uniqueness: [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide is unique due to its specific substitution pattern, which imparts distinct thermal and mechanical properties to the resulting polymers. Its ability to form highly stable and flame-retardant materials makes it particularly valuable in advanced industrial applications .
Eigenschaften
CAS-Nummer |
393570-77-9 |
|---|---|
Molekularformel |
C30H25N2O3P |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
3-[3-(3-aminophenoxy)-4-diphenylphosphorylphenoxy]aniline |
InChI |
InChI=1S/C30H25N2O3P/c31-22-9-7-11-24(19-22)34-26-17-18-30(29(21-26)35-25-12-8-10-23(32)20-25)36(33,27-13-3-1-4-14-27)28-15-5-2-6-16-28/h1-21H,31-32H2 |
InChI-Schlüssel |
JQGSAYZEEVEWNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C=C(C=C3)OC4=CC=CC(=C4)N)OC5=CC=CC(=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)

![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)


![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)

![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)
![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)

